5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 668970-81-8
VCID: VC2724484
InChI: InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
SMILES: CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester

CAS No.: 668970-81-8

Cat. No.: VC2724484

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester - 668970-81-8

Specification

CAS No. 668970-81-8
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
Standard InChI Key NJJGSQUNSSLUFS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Canonical SMILES CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC

Introduction

Chemical Properties and Structural Characteristics

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The compound is identified by CAS number 668970-81-8 and is also known by its IUPAC name methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate . It belongs to the isoxazole family, which is characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms.

The compound's structure features three key components: an isoxazole ring core, an o-tolyl (2-methylphenyl) group at the 5-position, and a methyl ester functional group at the 3-position. This specific arrangement contributes to its unique chemical and biological properties.

Physical and Chemical Properties

The physical and chemical properties of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester are summarized in the following table:

PropertyValueSource
AppearanceBeige solid
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Boiling Point360.1±30.0 °C at 760 mmHg
Flash Point171.6±24.6 °C
Density1.2±0.1 g/cm³
Storage ConditionsRoom temperature
InChI KeyNJJGSQUNSSLUFS-UHFFFAOYSA-N
SMILESCc1ccccc1c2cc(no2)C(=O)OC

The compound exhibits good stability under standard laboratory conditions and is typically stored at room temperature . Its physical properties, including relatively high boiling and flash points, indicate stability suitable for various chemical applications and experimental procedures.

Biological Activity and Medicinal Applications

The isoxazole carboxylic acid methyl ester class of compounds, including 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester, has attracted significant attention in medicinal chemistry due to their pronounced biological activities, particularly against Mycobacterium tuberculosis.

Anti-tuberculosis Activity

Research has demonstrated that isoxazole carboxylic acid methyl ester derivatives exhibit potent activity against both drug-susceptible (DS) and drug-resistant (DR) strains of Mycobacterium tuberculosis . In particular, urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have shown promising anti-TB activity in vitro .

Among the tested derivatives, specific compounds demonstrated remarkable potency:

  • 3,4-Dichlorophenyl urea derivative exhibited optimal activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL

  • 4-Chlorophenyl thiourea congener showed excellent potency with an MIC of 1 µg/mL

These findings suggest that 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester, with its o-tolyl substituent, may possess similar anti-tuberculosis properties and could serve as a valuable scaffold for further development of anti-TB agents.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on isoxazole derivatives provide valuable insights into the factors influencing their antimycobacterial activity. These findings have important implications for understanding the potential activity of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester.

Influence of Substituents

Research has demonstrated that the nature and position of substituents on the phenyl ring significantly impact antimycobacterial activity:

  • Halogen substituents, particularly chloro and fluoro groups, generally enhance activity

  • The position of substituents matters, with different regiochemistry yielding varying levels of activity

  • Compounds with para-chloro substitution in thiourea derivatives showed optimal potency (MIC 1 µg/mL)

  • Meta-halogen-substituted urea derivatives exhibited excellent potency, while the corresponding thiourea analogues showed only moderate activity

Impact of Physicochemical Properties

Studies indicate that the lipophilicity of compounds, as measured by Clog P values, plays a critical role in determining antimycobacterial activity . Compounds with Clog P values close to 5 generally exhibited good activity, likely due to enhanced cell membrane penetration.

Recent Research Developments

Recent research has focused on optimizing the isoxazole scaffold to enhance antimycobacterial activity and selectivity. The molecular hybridization approach, combining the isoxazole core with various functional groups, has emerged as a promising strategy for developing new anti-TB agents .

Lead Optimization

Lead optimization efforts have yielded significant improvements in the antimycobacterial activity and selectivity of isoxazole derivatives. Notably, a 1,4-linked analogue of the 3,4-dichlorophenyl urea derivative demonstrated improved selectivity compared to the parent compound .

Comparative Analysis with Other Anti-TB Agents

Isoxazole derivatives, including 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester and related compounds, have been evaluated alongside established anti-TB drugs such as Isoniazid (INH), Rifampicin (RIF), Streptomycin (STR), and Ethambutol (ETB) . These comparative studies provide valuable insights into the potential advantages of isoxazole-based compounds over existing therapeutic options.

The promising in vitro activity against drug-resistant Mycobacterium tuberculosis strains positions these compounds as valuable candidates for addressing the growing challenge of drug resistance in tuberculosis treatment.

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